

Chlorocyclopentane CAS number and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Chlorocyclopentane**

Cat. No.: **B1362555**

[Get Quote](#)

An In-depth Technical Guide to Chlorocyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Chlorocyclopentane** (CAS Number: 930-28-9), a versatile halogenated organic compound. This document outlines its core physical properties, offers insights into its synthesis and reactivity, and presents relevant experimental methodologies and logical frameworks for its application in research and development.

Core Properties of Chlorocyclopentane

Chlorocyclopentane, also known as cyclopentyl chloride, is a colorless to pale yellow liquid at room temperature.^[1] Its chemical structure consists of a five-membered cyclopentane ring where one hydrogen atom is substituted by a chlorine atom.^[1] This structure results in a compound that is relatively non-polar and miscible with many common organic solvents, while having limited solubility in water.^{[2][3]}

A summary of the key physical and chemical properties of **chlorocyclopentane** is presented in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	930-28-9	[4] [5] [6]
Molecular Formula	C ₅ H ₉ Cl	[4] [5] [6]
Molecular Weight	104.58 g/mol	[5]
Density	1.005 g/mL at 25 °C	
Boiling Point	114 °C	[7]
Melting Point	-50 °C	[7]
Flash Point	16 °C (closed cup)	
Refractive Index	n _{20/D} 1.4512	
Water Solubility	760 mg/L	[2] [7]

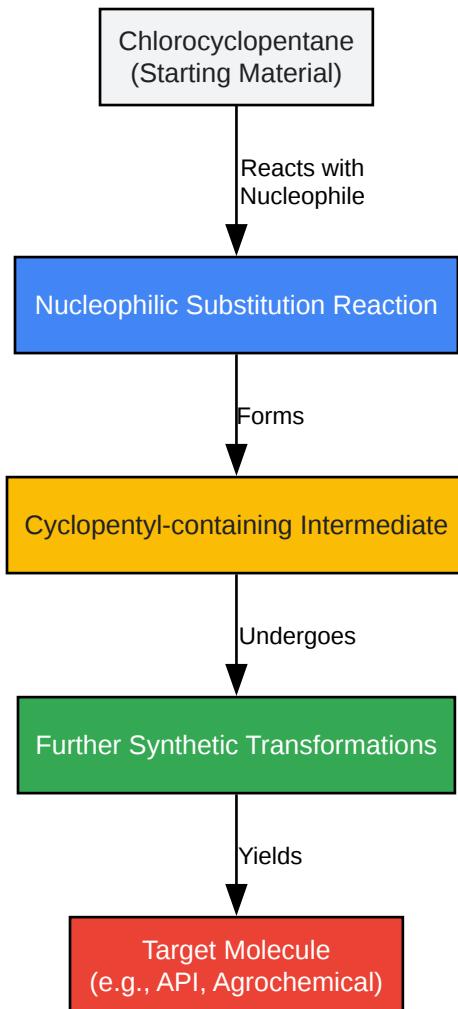
Experimental Protocols

The reactivity of the chlorine atom, particularly its susceptibility to nucleophilic substitution, makes **chlorocyclopentane** a valuable intermediate in organic synthesis.[\[1\]](#)[\[3\]](#) It serves as a precursor in the production of a variety of more complex molecules, finding applications in the pharmaceutical and agrochemical industries.[\[2\]](#)[\[3\]](#)

A general experimental protocol for a nucleophilic substitution reaction involving **chlorocyclopentane** is detailed below. This serves as a foundational method that can be adapted for the synthesis of various cyclopentyl-containing compounds.

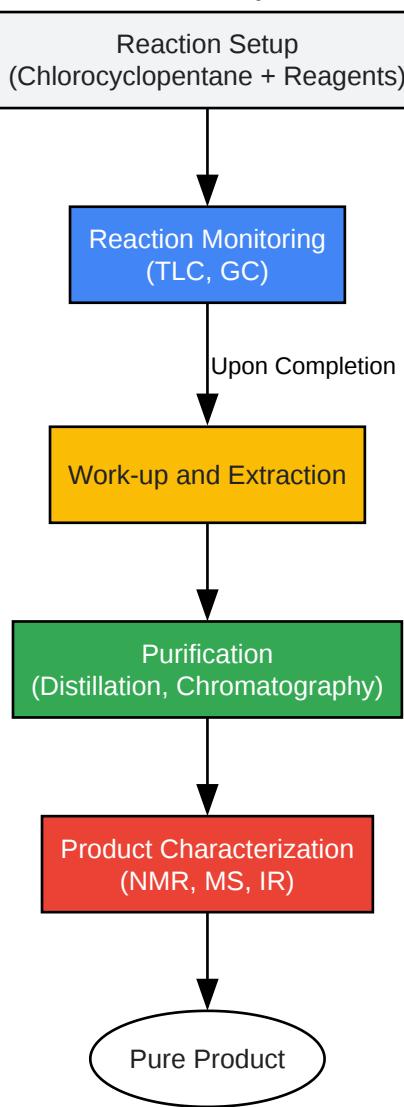
General Protocol for Nucleophilic Substitution of **Chlorocyclopentane**

- Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with **chlorocyclopentane** and a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether).
- Reagent Addition: The nucleophile (e.g., an alcohol, amine, or thiol) is dissolved in the same solvent and added dropwise to the stirred solution of **chlorocyclopentane** at a controlled


temperature, typically ranging from room temperature to reflux, depending on the reactivity of the nucleophile.

- Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then quenched with an appropriate aqueous solution (e.g., water, saturated ammonium chloride solution) and the organic layer is separated.
- Purification: The crude product is purified by a suitable method, such as distillation, recrystallization, or column chromatography, to yield the desired substituted cyclopentane derivative.

Logical and Workflow Diagrams


To further elucidate the role and utility of **chlorocyclopentane** in a research and development context, the following diagrams visualize key relationships and workflows.

Logical Relationship of Chlorocyclopentane in Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from **chlorocyclopentane**.

Experimental Workflow for Synthesis and Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 930-28-9: Chlorocyclopentane | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. Chlorocyclopentane | C5H9Cl | CID 70252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chlorocyclopentane [chembk.com]
- To cite this document: BenchChem. [Chlorocyclopentane CAS number and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1362555#chlorocyclopentane-cas-number-and-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com